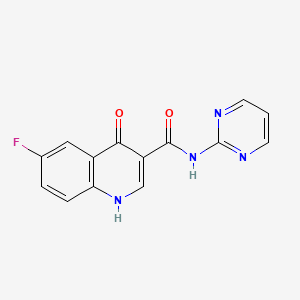

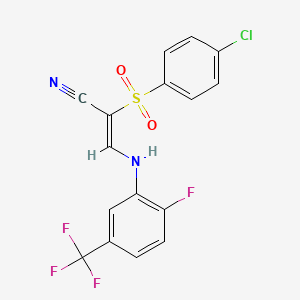

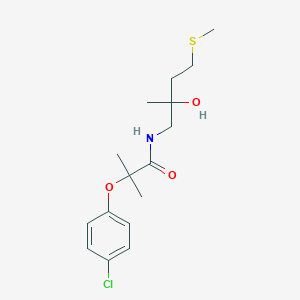

6-fluoro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-fluoro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide” belongs to the class of quinoline derivatives. Quinoline, also known as benzopyridine, is a well-known nitrogenous tertiary base . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Quinoline derivatives have been used since ancient times .

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years due to their versatility in many significant fields . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods . The synthesized molecules are then screened for their efficacy against the typical drugs in the market .Molecular Structure Analysis

Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Reaction of 4-hydroxy-2(1H)-quinolinones 1-R with 2-cinnamoylpyridine-1-oxide in the presence of chiral catalyst gives non-racemic 2-((4R)-2-hydroxy-6-methyl-5-oxo-4-phenyl-3,4,5 .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary depending on their specific structure. For example, a compound was synthesized with a yield of 90%, appearing as a white powder, with a melting point of 85–87°C .科学的研究の応用

ATM Kinase Inhibition

The development of novel 3-quinoline carboxamides, such as 6-[6-(methoxymethyl)-3-pyridinyl]-4-{[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino}-3-quinolinecarboxamide, has been explored for their potent and selective inhibition of ataxia telangiectasia mutated (ATM) kinase. These compounds exhibit significant promise for in vivo probing of ATM inhibition, particularly in combination with DNA double-strand break-inducing agents like irinotecan in disease-relevant models (S. Degorce et al., 2016).

Antidiuretic Properties

Research into the polymorphic modifications of compounds like 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has revealed its potent diuretic properties. These findings suggest potential applications in developing new remedies for hypertension, underlining the significance of crystallographic studies in identifying variations in molecular packing and its implications for drug efficacy (S. Shishkina et al., 2018).

TLR2 Agonistic Activity

Identification of quinoline carboxamide derivatives as agonists for Toll-like receptor 2 (TLR2) highlights a novel avenue for developing vaccine adjuvants. These compounds, through preliminary structure-activity relationship studies, have shown potential in inducing chemokines and cytokines in a TLR2-dependent manner, offering new leads for vaccine adjuvant development (Ziwei Hu et al., 2018).

Antimicrobial Applications

The synthesis and study of novel fluorinated quinoline carboxylic acid derivatives have underscored their broad-spectrum antibacterial activities. Such compounds, including 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, demonstrate superior activity against both gram-positive and gram-negative bacteria compared to unfluorinated compounds, indicating their potential as high-efficiency antibacterial agents (G. Stefancich et al., 1985).

Chemosensor Development

The creation of "off-on fluorescence type" chemosensors for Zn2+ detection demonstrates the versatility of quinoline derivatives in environmental and biological monitoring. These sensors show remarkable fluorescence enhancement in the presence of Zn2+, with detection limits far below the World Health Organization's guidelines for Zn2+ in drinking water, emphasizing their potential utility in living cells and water sample analysis (G. Park et al., 2015).

作用機序

将来の方向性

The future directions in the study of quinoline derivatives like “6-fluoro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide” could involve the design and development of new drugs with potential antimicrobial activity . The best practice to develop new molecules is modification of the structure of the existing drug molecules . In particular, a basic pharmacologically active structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .

特性

IUPAC Name |

6-fluoro-4-oxo-N-pyrimidin-2-yl-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN4O2/c15-8-2-3-11-9(6-8)12(20)10(7-18-11)13(21)19-14-16-4-1-5-17-14/h1-7H,(H,18,20)(H,16,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCSHGYZUSMDCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2655938.png)

![N-[(3-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2655939.png)

![N-(4-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2655940.png)

![1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2655945.png)

![2-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2655953.png)

![2-({1-[6-(Dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2655960.png)